oxovanadium;trihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound with the identifier “oxovanadium;trihydrochloride” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of oxovanadium;trihydrochloride involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the use of organic synthesis techniques. The compound may be synthesized through a series of chemical reactions that involve the formation of specific bonds and functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical synthesis. This process would be optimized for efficiency and yield, often using automated systems and advanced chemical engineering techniques to ensure consistent quality and purity.

Analyse Chemischer Reaktionen

Catalytic Reactions in Halocarbon Decomposition

VOCl₃ acts as a catalyst in the decomposition of chlorinated and fluorinated hydrocarbons, facilitating halogen fixation. For example:

These reactions highlight VOCl₃’s role in breaking down environmentally persistent halocarbons into inert salts (e.g., MgF₂) and harmless gases (e.g., CO₂) through redox cycling .

Redox Reactions and Metal Reduction

VOCl₃ participates in redox processes, particularly in vanadium metallurgy:

Hydrogen Reduction Pathway

2VOCl4(g)+H2(g)→2VOCl3(s)+2HCl(g)(≥500∘C)2VOCl3(s)+H2(g)→2VOCl2(s)+2HCl(g)(≥620∘C)

This stepwise reduction ultimately yields metallic vanadium, critical for high-purity metal production .

Chlorination of Lower Oxides

VCl2O+Cl2→VOCl3(≥170∘C)VCl3+Cl2→VOCl3(≥170∘C)

These syntheses leverage VOCl₃’s stability at elevated temperatures .

Coordination Chemistry and Complex Formation

VOCl₃ reacts with ligands to form structurally diverse complexes:

These complexes exhibit unique magnetic, optical, and catalytic properties, with applications in materials science and biochemistry .

Hydrolysis and Solvolysis

VOCl₃ undergoes rapid hydrolysis in aqueous or humid environments:

VOCl3+3H2O→VO(OH)3+3HCl

This reaction limits its handling under ambient conditions but enables controlled synthesis of vanadium oxyhydroxides .

Environmental and Biological Interactions

Emerging studies suggest VOCl₃-derived complexes interact with biological macromolecules:

| Study Focus | Interaction Target | Observed Effect | Reference |

|---|---|---|---|

| Anticancer activity | Mitochondrial proteins | ROS generation, apoptosis induction | |

| DNA binding | CT-DNA (calf thymus) | Minor groove binding, denaturation |

While not direct reactions, these interactions underscore VOCl₃’s potential in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1.1 Antidiabetic Properties

Oxovanadium complexes, including oxovanadium trihydrochloride, have been extensively studied for their insulin-mimetic properties. They enhance glucose metabolism and exhibit potential as antidiabetic agents. For instance, studies have shown that bis(allixinato)oxovanadium(IV) complexes can effectively lower blood glucose levels in diabetic models, providing a promising alternative to insulin injections .

Table 1: Antidiabetic Effects of Oxovanadium Complexes

1.2 Antimicrobial Activity

Oxovanadium complexes demonstrate notable antimicrobial properties against various pathogens. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, oxovanadium complexes synthesized with Schiff bases have shown effective bactericidal activity against Escherichia coli and Salmonella typhi through disc diffusion methods .

Table 2: Antimicrobial Activity of Oxovanadium Complexes

| Compound | Bacteria Tested | Activity Type | Reference |

|---|---|---|---|

| Schiff base oxovanadium complex | E. coli | Bactericidal | |

| Thiophene-derived complex | S. typhi | Bactericidal |

1.3 Antitumor Properties

The antitumor potential of oxovanadium compounds has been explored in various studies. These complexes exhibit cytotoxic effects on cancer cells and can inhibit tumor growth in vivo. For instance, research has demonstrated that certain oxovanadium complexes can induce apoptosis in cancer cells, making them candidates for anticancer therapies .

Table 3: Antitumor Activity of Oxovanadium Complexes

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Oxovanadium (IV) Schiff base | Various | Induction of apoptosis | |

| Novel oxovanadium complex | Breast cancer | Cell cycle arrest |

Catalytic Applications

Oxovanadium trihydrochloride also finds applications in catalysis due to its ability to facilitate various chemical reactions. Its redox properties make it an effective catalyst in oxidation-reduction reactions, particularly in organic synthesis and industrial processes.

Table 4: Catalytic Applications of Oxovanadium Compounds

| Reaction Type | Catalyst Used | Efficiency | Reference |

|---|---|---|---|

| Oxidation of alcohols | Oxovanadium trihydrochloride | High | |

| Synthesis of organic compounds | Vanadyl complexes | Moderate to high |

Environmental Applications

Recent studies have highlighted the potential use of oxovanadium compounds in environmental applications, such as wastewater treatment and pollutant degradation. Their ability to catalyze the breakdown of organic pollutants makes them valuable for environmental remediation efforts.

Table 5: Environmental Applications of Oxovanadium Compounds

| Application | Method Used | Effectiveness | Reference |

|---|---|---|---|

| Wastewater treatment | Catalytic degradation | Effective | |

| Pollutant removal | Redox reactions | High efficiency |

Case Studies

Several case studies provide insights into the practical applications of oxovanadium trihydrochloride:

- Case Study 1: A study conducted on diabetic rats treated with bis(5-iodopicolinato)oxovanadium complexes showed a significant decrease in blood glucose levels compared to control groups, underscoring the compound's potential as an oral antidiabetic agent .

- Case Study 2: Research on the antimicrobial efficacy of oxovanadium complexes revealed that specific formulations exhibited higher bactericidal activity than traditional antibiotics against resistant strains .

- Case Study 3: An investigation into the catalytic properties of oxovanadium trihydrochloride demonstrated its effectiveness in promoting oxidation reactions essential for synthesizing fine chemicals .

Wirkmechanismus

The mechanism of action of oxovanadium;trihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to oxovanadium;trihydrochloride can be identified based on their chemical structure and properties. These compounds may share similar functional groups or reactivity patterns, making them useful for comparative studies.

Uniqueness: this compound is unique due to its specific chemical structure and properties. While it may share similarities with other compounds, its distinct features make it valuable for certain applications where other compounds may not be as effective.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical properties and reactivity make it a valuable tool for studying various chemical and biological processes

Eigenschaften

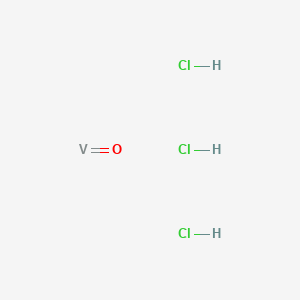

Molekularformel |

Cl3H3OV |

|---|---|

Molekulargewicht |

176.32 g/mol |

IUPAC-Name |

oxovanadium;trihydrochloride |

InChI |

InChI=1S/3ClH.O.V/h3*1H;; |

InChI-Schlüssel |

JNKMSLLEOBTKQY-UHFFFAOYSA-N |

Kanonische SMILES |

O=[V].Cl.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.